Due to its reactive nature, MBrMA can be used as a building block in organic synthesis. The presence of both an acrylic acid ester group and a bromomethyl moiety allows for participation in various reactions.
The acrylic ester functionality in MBrMA can participate in Diels-Alder cycloadditions with electron-rich dienes to form complex cyclic structures []. These reactions are valuable in constructing specific carbon skeletons for drug discovery or material science applications.
The bromomethyl group can undergo thiol-ene click chemistry with thiol-containing molecules. This reaction strategy offers a simple and efficient way to create new C-C bonds and has been explored for the synthesis of polymers and bioconjugates [].
MBrMA can be incorporated into polymers to introduce specific functionalities. The presence of the bromine group allows for further post-polymerization modifications, enabling the creation of tailored materials.
MBrMA-containing polymers have been investigated for use in developing functional biomaterials. The ability to control the polymer properties and introduce biocompatible groups through post-polymerization modification makes MBrMA a promising candidate for applications like drug delivery or tissue engineering [].
The bromine atom in MBrMA contributes to flame retardancy. Studies have explored incorporating MBrMA into polymers to improve their flame resistance properties [].
Methyl 2-(bromomethyl)acrylate is an organic compound with the molecular formula CHBrO and a CAS number of 4224-69-5. It is characterized by a vinyl group adjacent to a bromomethyl substituent, making it a member of the acrylate family. This compound appears as a colorless to pale yellow liquid and is known for its reactivity due to the presence of both the acrylate and bromomethyl functionalities, which can participate in various
Methyl 2-(bromomethyl)acrylate itself likely doesn't have a specific biological mechanism of action. However, it can act as an alkylating agent due to the reactive bromomethyl group. Alkylating agents can modify nucleophilic sites in biomolecules like proteins and DNA, potentially leading to cytotoxicity [].
Methyl 2-(bromomethyl)acrylate is likely to be toxic, considering the presence of bromine and its potential for alkylation. Specific data on its toxicity is limited, but it's advisable to handle it with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood due to its potential health hazards [].
Several synthesis methods for methyl 2-(bromomethyl)acrylate have been documented:
These methods highlight the versatility of synthetic routes available for producing methyl 2-(bromomethyl)acrylate .
Methyl 2-(bromomethyl)acrylate has several applications in various fields:
Interaction studies involving methyl 2-(bromomethyl)acrylate primarily focus on its reactivity with nucleophiles and its role in polymerization processes. Its ability to form adducts with various nucleophiles makes it a valuable reagent in organic synthesis. Additionally, studies have shown that it can participate in reactions leading to functionalized polymers, which are significant in material science.
Methyl 2-(bromomethyl)acrylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl Acrylate | CH=C(CH)COOCH | Lacks bromine; more reactive in polymerization |
| Ethyl 2-(bromomethyl)acrylate | CH=C(CHBr)COOCHCH | Ethyl group instead of methyl; similar reactivity |
| Benzyl 2-(bromomethyl)acrylate | CH=C(CHBr)COOPh | Contains a benzyl group; different electronic properties |
Methyl 2-(bromomethyl)acrylate's unique combination of acrylate functionality and bromomethyl group allows it to participate in diverse
The development of methyl 2-(bromomethyl)acrylate synthesis can be traced through several key methodological advances in organic chemistry. Early synthetic approaches focused on the bromination of hydroxymethyl precursors, with one of the fundamental methods involving the conversion of methyl 2-(hydroxymethyl)acrylate using phosphorus tribromide under controlled conditions. This method, developed for laboratory-scale synthesis, required careful temperature control at -4°C and yielded the desired product through nucleophilic substitution mechanisms.
Alternative synthetic pathways emerged through the application of N-bromosuccinimide chemistry, where dimethyl sulfide served as an activating agent in dichloromethane solutions. This approach demonstrated improved yields, achieving 89% conversion from methyl 3-hydroxy-2-methylidene-propanoate precursors under ambient temperature conditions over 24-hour reaction periods. The methodology represented a significant advancement in terms of operational simplicity and reaction efficiency compared to earlier phosphorus tribromide-based protocols.
The compound gained recognition in academic literature through its systematic study in chain-transfer polymerization processes, where researchers in the late 1990s began investigating its potential as a functional monomer and polymerization mediator. These early investigations established the foundation for understanding the compound's dual functionality as both a reactive substrate and a polymerization control agent.
Methyl 2-(bromomethyl)acrylate occupies a central position in modern synthetic organic chemistry due to its participation in diverse reaction mechanisms and its ability to serve as a building block for complex molecular architectures. The compound demonstrates particular utility in cyclization reactions, where it functions as a key substrate for the formation of heterocyclic structures through indium-mediated processes.
Research has demonstrated that the compound readily participates in conjugate addition reactions with chiral sulfinyl aldimines, leading to the stereoselective formation of α-methylene-γ-butyrolactams. These reactions proceed through initial nucleophilic attack followed by cyclization processes, achieving high stereoselectivity when conducted under optimized conditions using indium powder as a mediating agent in tetrahydrofuran at elevated temperatures.
The compound also serves as an effective electrophile in phosphine-catalyzed domino reactions, where it undergoes remarkable hexamerization processes to generate complex polycyclic structures. This reactivity pattern involves the assembly of six molecular units through a series of conjugate additions and Diels-Alder cycloadditions, resulting in the formation of seven carbon-carbon bonds and four stereocenters in a single transformation sequence.
The application of methyl 2-(bromomethyl)acrylate in polymer science represents one of its most extensively studied and practically significant areas of utilization. The compound functions as an efficient chain-transfer agent in radical polymerization processes, operating through addition-fragmentation mechanisms that provide precise control over polymer molecular weight and end-group functionality.
Chain-transfer constant determinations have revealed that methyl 2-(bromomethyl)acrylate exhibits markedly different behavior depending on the monomer system being polymerized. In methyl methacrylate polymerizations conducted at 70°C, the compound demonstrates chain-transfer constants of 1.28 using weight-average degree of polymerization methods and 1.20 using chain-length-distribution procedures. These values indicate moderate chain-transfer efficiency suitable for controlled polymerization applications.
Styrene polymerization systems show significantly enhanced chain-transfer activity, with constants reaching 11.44 and 10.92 using corresponding analytical methods. This dramatic increase in chain-transfer efficiency reflects the enhanced stability of styryl radicals compared to methacrylate-derived species, leading to more favorable fragmentation kinetics in the addition-fragmentation cycle.
The compound has proven particularly valuable in emulsion polymerization systems, where it enables the synthesis of α-bromo-functionalized macromonomeric latexes with controlled molecular weight distributions. These functionalized polymers serve as precursors for graft copolymer synthesis through subsequent copolymerization reactions with styrene or other vinyl monomers.
| Monomer System | Chain-Transfer Constant (2/DPw) | Chain-Transfer Constant (Λ) | Temperature | Reference |
|---|---|---|---|---|
| Methyl methacrylate | 1.28 | 1.20 | 70°C | |
| Styrene | 11.44 | 10.92 | 70°C |
Recent developments in methyl 2-(bromomethyl)acrylate research have focused on expanding its synthetic utility through novel catalytic methodologies and advanced mechanistic understanding. Contemporary studies have explored phosphine-catalyzed cascade reactions that demonstrate the compound's capacity for generating complex molecular architectures through multiple bond-forming events.
The hexamerization reaction discovered in 2023 represents a paradigm shift in understanding the compound's reactivity potential. This transformation involves the assembly of six molecules of methyl 2-(bromomethyl)acrylate through a sophisticated mechanism involving initial dimerization followed by trimerization through two regioselective and stereocontrolled Diels-Alder cycloadditions. The reaction proceeds under mild conditions using triphenylphosphine catalysis and triethylamine as a base, achieving yields up to 81% on laboratory scale and maintaining effectiveness at gram-scale synthesis.
Mechanistic investigations have revealed that the hexamerization process proceeds through the formation of a key 2,5-dicarbomethoxy-1,3,5-triene intermediate, which was confirmed through trapping experiments using benzonitrile oxide as a 1,3-dipolar reagent. This intermediate undergoes successive cycloaddition reactions with remarkable selectivity, generating products with defined stereochemistry and complete regiocontrol.
The scope of this hexamerization reaction has been demonstrated across various ester derivatives, including ethyl, benzyl, n-butyl, and tert-butyl 2-(bromomethyl)acrylates, with yields varying according to the steric demands of the ester substituent. This variability provides insights into the mechanistic requirements for successful cascade assembly and offers guidance for optimizing reaction conditions for specific synthetic targets.
Current research directions continue to explore the compound's potential in asymmetric synthesis, where chiral auxiliary-mediated transformations have shown promise for generating enantioenriched products. The use of N-tert-butylsulfinyl aldimines as chiral partners has demonstrated the feasibility of stereocontrolled cyclization reactions, opening pathways for the synthesis of optically active heterocyclic compounds with defined absolute configuration.
Corrosive;Irritant